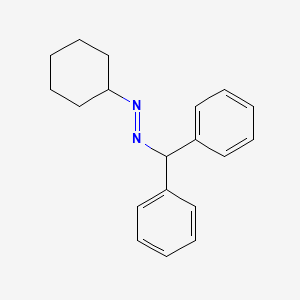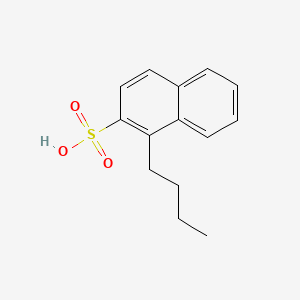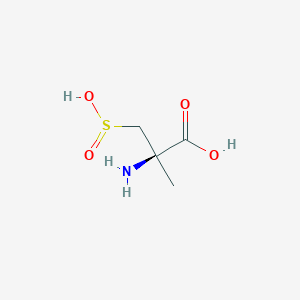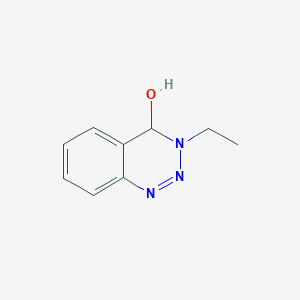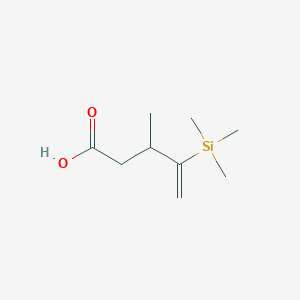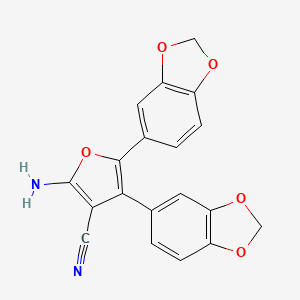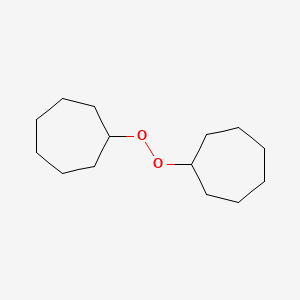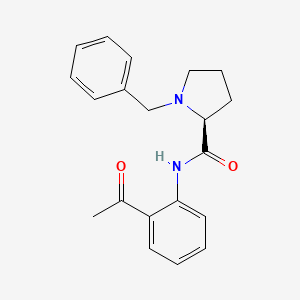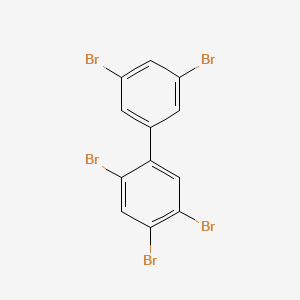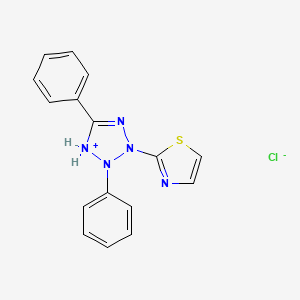
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that features a unique combination of phenyl, thiazole, and tetrazolium groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-1,3,4-thiadiazole with hydrazine hydrate, followed by treatment with thionyl chloride to form the desired tetrazolium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced tetrazolium derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
2,5-Diphenyl-1,3,4-thiadiazole: Shares the phenyl and thiadiazole groups but lacks the tetrazolium moiety.
3-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride: Similar structure but without the diphenyl groups.
Uniqueness: 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the combination of phenyl, thiazole, and tetrazolium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
81524-68-7 |
|---|---|
分子式 |
C16H14ClN5S |
分子量 |
343.8 g/mol |
IUPAC 名称 |
2-(2,5-diphenyl-1H-tetrazol-1-ium-3-yl)-1,3-thiazole;chloride |
InChI |
InChI=1S/C16H13N5S.ClH/c1-3-7-13(8-4-1)15-18-20(14-9-5-2-6-10-14)21(19-15)16-17-11-12-22-16;/h1-12H,(H,18,19);1H |
InChI 键 |
HRQGDCKSAUFIOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=NC=CS4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
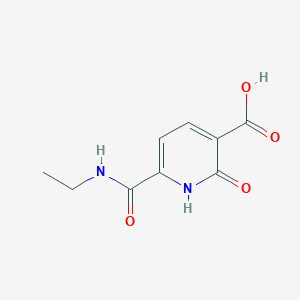

![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
